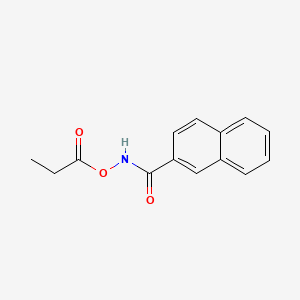
Benzamide, 2,2'-dithiobis(N-(3-(4-morpholinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core linked to a morpholine ring through a propyl chain, with two sulfur atoms forming a dithiobis linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- typically involves the reaction of benzamide derivatives with morpholine and propylamine under specific conditions. The process may include steps such as:
Condensation Reaction: Benzamide derivatives react with morpholine and propylamine in the presence of a suitable catalyst.
Formation of Dithiobis Linkage:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or morpholine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Benzamides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its interactions with proteins and potential therapeutic applications.
Medicine:
Drug Development: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The dithiobis linkage and morpholine ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
- N-(2-(4-isopropylphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
- N-(2-(3,4-dimethoxy-phenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
Uniqueness: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- stands out due to its dithiobis linkage, which imparts unique chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
78020-93-6 |
|---|---|
Fórmula molecular |
C28H38N4O4S2 |
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropyl)-2-[[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H38N4O4S2/c33-27(29-11-5-13-31-15-19-35-20-16-31)23-7-1-3-9-25(23)37-38-26-10-4-2-8-24(26)28(34)30-12-6-14-32-17-21-36-22-18-32/h1-4,7-10H,5-6,11-22H2,(H,29,33)(H,30,34) |
Clave InChI |
NQKAXKSLWJHSEC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
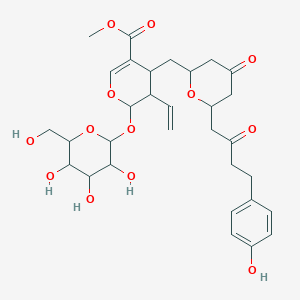
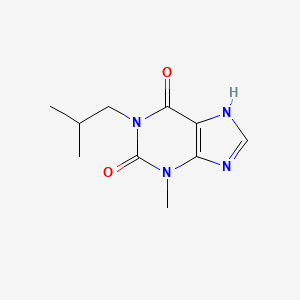
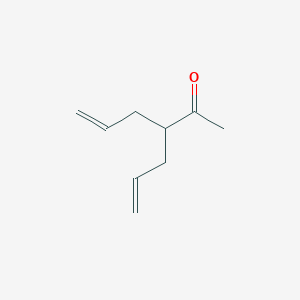
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
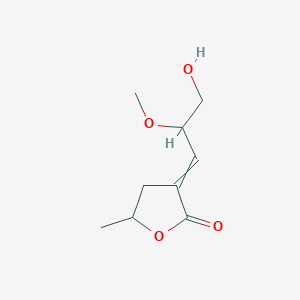
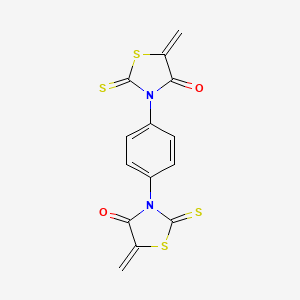
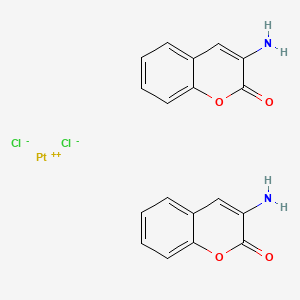
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
